molecular formula C17H17NO3 B3048758 5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine CAS No. 1809098-73-4

5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine

Cat. No.: B3048758
CAS No.: 1809098-73-4
M. Wt: 283.32
InChI Key: LXHJEIACIJEARM-UHFFFAOYSA-N
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Description

5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine is a pyridine derivative featuring an acetyl group at the 5-position and a substituted phenoxy group at the 2-position. The phenoxy substituent comprises a 4-allyl-2-methoxy moiety, which introduces both electron-donating (methoxy) and unsaturated (allyl) functionalities. This compound is structurally analogous to other acetylated pyridine derivatives, which are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

1-[6-(2-methoxy-4-prop-2-enylphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-4-5-13-6-8-15(16(10-13)20-3)21-17-9-7-14(11-18-17)12(2)19/h4,6-11H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHJEIACIJEARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177573
Record name 1-[6-[2-Methoxy-4-(2-propen-1-yl)phenoxy]-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809098-73-4
Record name 1-[6-[2-Methoxy-4-(2-propen-1-yl)phenoxy]-3-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809098-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-[2-Methoxy-4-(2-propen-1-yl)phenoxy]-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine Ring Construction via N-Silyl-1-Aza-Allyl Anion Cyclization

The pyridine core can be synthesized using N-silyl-1-aza-allyl anions, as demonstrated by Konakahara et al.. In this method, 3-methyl-5-trimethylsilylmethylisoxazole reacts with benzonitrile to generate an N-silyl-1-aza-allyl anion intermediate. Subsequent reaction with alkoxyalkenes facilitates cyclization to form 4-methylpyridines. For 5-acetyl substitution, methyl 2-acetyl-3-methoxy-2-propenoate serves as the alkoxyalkene precursor, enabling regioselective acetyl group incorporation at the 5-position (yield: 91%). Challenges include controlling steric effects during cyclization and optimizing silylating agents for improved yield.

Reaction Conditions

  • Base : Lithium diisopropylamide (LDA)
  • Solvent : Tetrahydrofuran (THF), −78°C to room temperature
  • Key Intermediate : N-Silyl-1-aza-allyl anion (generated in situ)

Palladium-Catalyzed Cross-Coupling for C–O Bond Formation

The Fujiwara–Moritani reaction, a palladium-catalyzed C–H activation protocol, enables direct coupling between pyridine and phenol derivatives. Using 5-acetylpyridine-2-ol and 4-allyl-2-methoxyiodobenzene, this method forms the C–O bond with high regioselectivity. Catalysts such as chlorobis(2-phenylpyridine)iridium(III) dimer (Table 1, Entry 7) enhance reaction efficiency.

Typical Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : Acetonitrile, 80°C, 12 h
  • Yield : 62–75%

Integrated Synthetic Pathways

Sequential Cyclization and Functionalization

A three-step approach combines pyridine core synthesis, phenoxy group preparation, and final coupling:

  • Pyridine Formation : Cyclization of N-silyl-1-aza-allyl anion with methyl 2-acetyl-3-methoxy-2-propenoate yields 5-acetyl-4-methylpyridine.
  • Phenoxy Fragment Synthesis : Eugenol is alkylated with ethyl chloroacetate to form ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.
  • Coupling : Hydrolysis of the ester to carboxylic acid, followed by nucleophilic substitution with 2-chloro-5-acetylpyridine, affords the target compound.

Yield Analysis

Step Yield (%) Key Reference
Pyridine cyclization 91
Phenoxy alkylation 68
Final coupling 58

One-Pot Tandem Methodology

Recent advances employ iridium catalysts for tandem C–H activation and coupling. A mixture of 5-acetylpyridine, 4-allyl-2-methoxyphenol, and [Ir(cod)Cl]₂ in DMSO at 120°C achieves direct C–O bond formation in 70% yield. This method reduces purification steps but requires stringent temperature control.

Challenges and Optimization

Regioselectivity in Pyridine Functionalization

Positioning the acetyl group at the 5-position demands precise alkoxyalkene design. Bulky substituents on the alkoxyalkene precursor favor 5-substitution over 3- or 4-substitution.

Solvent Effects on Phenoxy Alkylation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion, improving reaction rates. Tetrahydrofuran (THF) exhibits poor performance due to lower dielectric constant.

Catalyst Selection in Cross-Coupling

Iridium-based catalysts outperform palladium in sterically hindered systems, as evidenced by higher yields (70% vs. 58%).

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism of action may involve apoptosis induction and modulation of cell signaling pathways.
  • Antimicrobial Properties : Research has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, such as:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of the compound make it suitable for use in OLED technology.
  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific functional properties.

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung carcinoma, with IC50 values indicating strong potential for further development as anticancer agents.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound, revealing effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its effectiveness in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and pyridine moieties allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of 5-acetyl-2-phenoxy pyridines, where variations in the phenoxy substituents significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituents on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Acetyl-2-(4-methylphenoxy) pyridine 4-methyl, 2-H C₁₄H₁₃NO₂ 227.26 Lab reagent; discontinued commercial availability
5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine 2,4-di-tert-butyl C₂₀H₁₅NO₃ 317.34 High molecular weight; acute toxicity (H302, H315)
5-Acetyl-2-(4-isopropylphenoxy) pyridine 4-isopropyl C₁₆H₁₇NO₂ 255.32 Limited hazard data; structural simplicity
5-Acetyl-2-(4-(benzyloxy)phenoxy) pyridine 4-benzyloxy C₂₀H₁₇NO₃ 319.35 Research use; solubility in organic solvents
Target compound 4-allyl-2-methoxy C₁₇H₁₅NO₃ ~281.31 Hypothesized enhanced reactivity due to allyl group N/A

Functional and Application Differences

  • Electrochemical Applications: Phthalocyanines with analogous phenoxy-ethoxy substituents (e.g., 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy] groups) demonstrate redox activity in cyclic voltammetry, suggesting the target compound could serve as a ligand in electroactive materials .
  • Synthetic Utility: Derivatives like 5-acetyl-2-(2-ethoxyphenoxy) pyridine (CAS 1556627-34-9) are intermediates in heterocyclic synthesis, highlighting the broader utility of this chemical class .

Biological Activity

5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This compound features a unique structure characterized by an acetyl group at the 5-position and a phenoxy group at the 2-position, which includes both an allyl substituent and a methoxy group. The molecular formula is C16H17NO3C_{16}H_{17}NO_3 with a molecular weight of approximately 285.31 g/mol.

Chemical Structure

The structural representation of this compound can be illustrated as follows:

Structure C16H17NO3\text{Structure }\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity essential for microbial survival.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

2. Anti-inflammatory Effects

Research suggests that this compound may also play a role in modulating inflammatory responses. Initial findings indicate interactions with specific enzymes or receptors involved in inflammation pathways, potentially leading to reduced cytokine production. Further investigation is necessary to elucidate the precise mechanisms involved.

3. Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines, revealing low toxicity at therapeutic concentrations. For instance, exposure to concentrations below 100 µM demonstrated minimal cytotoxicity across tested cell lines .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.
  • Receptor Interaction : It could interact with specific receptors that modulate immune responses or cellular signaling pathways.

Understanding these interactions is crucial for developing therapeutic applications.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition and suggesting potential use in treating infections caused by resistant strains.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
5-AcetylpyridineC8H9NOLacks phenoxy substitution; primarily studied for basic properties.
4-AllylphenolC9H10OContains an allyl group but lacks the pyridine structure; known for antioxidant properties.
2-MethoxypyridineC7H9NOSimpler derivative lacking acetyl and allyl groups; used as a building block in synthesis.

The distinct combination of functional groups in this compound may lead to unique biological activities not observed in these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 5-Acetyl-2-(4-allyl-2-methoxyphenoxy)pyridine?

The synthesis of pyridine derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Reductive amination or nitro-group reduction : Similar to the reduction of 2-methoxy-5-nitropyridine using iron powder and acetic acid under reflux, followed by basification and purification via distillation .
  • Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig coupling (e.g., using Pd(OAc)₂ and ligands like BINAP) can introduce substituents to the pyridine core, as demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives .
  • Solvent selection : Dichloromethane and methanol are common solvents, with NaOH often used for basification steps .

Q. Which analytical techniques are critical for characterizing this compound?

  • UV/Vis spectroscopy : To study electronic transitions and substituent effects, particularly in solvents like DMSO or ethanol, which influence absorption maxima .
  • HPLC and FTIR : For purity assessment (e.g., 99% purity validation) and functional group identification (e.g., acetyl or methoxy groups) .
  • Single-crystal X-ray diffraction : To resolve molecular geometry and confirm regiochemistry, as applied to structurally related pyridine derivatives .

Q. How can researchers validate the compound’s structural integrity during synthesis?

  • TLC and NMR spectroscopy : Monitor reaction progress via thin-layer chromatography and confirm final structure using 1^1H/13^13C NMR to detect allyl, acetyl, and methoxy proton environments.
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions (e.g., acetyl, allyl) influence biological activity?

  • Structure-activity relationship (SAR) studies : In CYP1B1 inhibitors, the position of substituents (e.g., pyridine at C2 vs. C3) significantly impacts inhibitory potency. For instance, 2-(pyridin-3-yl) derivatives showed IC₅₀ values as low as 0.011 µM due to optimized steric and electronic interactions with the enzyme active site .
  • Hydrogen-bonding and steric effects : Substituents like acetyl groups may enhance binding via hydrogen-bond acceptor interactions, while allyl groups could modulate lipophilicity and membrane permeability .

Q. What experimental designs are recommended for assessing CYP1B1 inhibition?

  • EROD assay : Measure ethoxyresorufin-O-deethylase activity in microsomal preparations to quantify CYP1B1 inhibition. Include positive controls like α-naphthoflavone (IC₅₀ = 0.083 µM) for comparison .
  • Docking studies : Use software like AutoDock to model interactions between the compound and CYP1B1’s heme domain, focusing on π-π stacking and hydrophobic contacts .

Q. How can computational methods (e.g., DFT) elucidate electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions. For pyridine derivatives, the pyridine ring often participates in donor-acceptor interactions with metal surfaces or enzymes .
  • Solvent effect modeling : Simulate UV/Vis spectra in polar vs. nonpolar solvents to correlate experimental absorption shifts with computational data .

Q. Are there contradictions in substituent effects reported in literature?

Yes. For example:

  • Positional effects : While C2-substituted pyridines in estrane derivatives showed superior CYP1B1 inhibition, other studies note minimal impact of nitrogen position in aromatic rings on activity .
  • Solvent-dependent tautomerism : Substituents like acetyl groups may exhibit tautomeric shifts in polar solvents, complicating spectral interpretation .

Q. What is known about the compound’s toxicity and ecological impact?

  • Limited data : Acute and chronic toxicity, bioaccumulation, and soil mobility remain uncharacterized, as noted in safety reports for structurally similar pyridines .
  • Precautionary measures : Handle using PPE (gloves, goggles) and adhere to protocols for "substances not fully characterized" .

Methodological Considerations Table

Research AspectKey MethodologyReference
SynthesisPd-catalyzed cross-coupling, reductive amination
Biological AssayEROD assay, molecular docking
ComputationalDFT for electronic properties
ToxicityPrecautionary handling protocols

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine

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